molecular formula C8H6ClN3O B12827915 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one

1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one

Cat. No.: B12827915
M. Wt: 195.60 g/mol
InChI Key: WACMYGUEAWHSTD-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the ethanone moiety. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding pyrazole. This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro group. Similar compounds include:

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

1-(5-chloro-2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C8H6ClN3O/c1-4(13)7-6-2-5(9)3-10-8(6)12-11-7/h2-3H,1H3,(H,10,11,12)

InChI Key

WACMYGUEAWHSTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=NC2=NN1)Cl

Origin of Product

United States

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